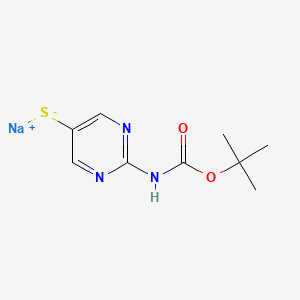![molecular formula C8H9IN4 B11780962 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of an iodine atom at the 6th position and an isopropyl group at the 3rd position of the triazolo[4,3-a]pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in a one-pot synthesis at room temperature . This method is efficient and operationally simple, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases. This makes it a promising candidate for anticancer drug development.
Antibacterial Activity: Some derivatives of triazolo[4,3-a]pyrazine have shown antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Chemical Biology: The compound can be used as a tool to study various biological pathways and molecular interactions due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity . This leads to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against certain cancer cell lines.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Compounds such as those bearing 4-oxo-pyridazinone moieties have been studied for their kinase inhibitory activity.
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and have been explored for various biological activities.
Uniqueness
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine stands out due to the presence of the iodine atom and the isopropyl group, which confer unique chemical properties and biological activities. Its potential as a dual kinase inhibitor targeting c-Met and VEGFR-2 is particularly noteworthy, as it offers a promising approach to overcoming drug resistance in cancer therapy .
Propiedades
Fórmula molecular |
C8H9IN4 |
|---|---|
Peso molecular |
288.09 g/mol |
Nombre IUPAC |
6-iodo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C8H9IN4/c1-5(2)8-12-11-7-3-10-6(9)4-13(7)8/h3-5H,1-2H3 |
Clave InChI |
ZKQJCUMZGAIFMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C2N1C=C(N=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11780901.png)


![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)






![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)
